Technical Whitepaper: Physical and Chemical Properties of N(α), N-(im)-Di-Boc-L-histidine methyl ester
Technical Whitepaper: Physical and Chemical Properties of N(α), N-(im)-Di-Boc-L-histidine methyl ester
Executive Summary
In the realm of advanced peptide synthesis and drug development, the incorporation of histidine presents unique chemical challenges. The imidazole side chain is highly reactive, prone to unwanted acylation, and notorious for inducing base-catalyzed racemization during peptide coupling. N(α), N-(im)-Di-Boc-L-histidine methyl ester (Boc-His(Boc)-OMe) is an engineered building block designed to circumvent these issues. As a Senior Application Scientist, I present this whitepaper to detail the physicochemical properties, structural causality, and self-validating experimental workflows associated with this critical intermediate.
Chemical Identity & Structural Causality
Boc-His(Boc)-OMe is a fully protected histidine derivative widely utilized in solution-phase peptide synthesis and biochemical research[1].
The Causality of the Protecting Group Strategy:
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Di-Boc Protection (N-α and N-im): The tert-butyloxycarbonyl (Boc) group on the alpha-amine prevents premature polymerization. Crucially, the second Boc group on the imidazole ring sterically hinders the nucleophilic π or τ nitrogens. Furthermore, the strong electron-withdrawing nature of the Boc group significantly reduces the basicity of the imidazole ring. This prevents the side chain from acting as an intramolecular base, thereby suppressing racemization at the α -carbon during activation and coupling.
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Methyl Ester (C-terminus): The methyl ester serves as a robust, acid-stable protecting group. It allows the chemist to selectively deprotect the N-terminus or the side chain without affecting the C-terminus, enabling orthogonal synthetic strategies.
Physical Properties
Understanding the physical properties of Boc-His(Boc)-OMe is essential for optimizing reaction conditions, particularly regarding solvent selection and thermodynamic stability.
| Property | Value |
| Chemical Name | N(α), N-(im)-Di-Boc-L-histidine methyl ester |
| CAS Number | 17791-51-4 |
| Molecular Formula | C17H27N3O6[2] |
| Molecular Weight | 369.41 g/mol [2] |
| Melting Point | 113–116 °C |
| Appearance | White to off-white crystalline solid |
| Storage Temperature | 2–8 °C (Refrigerated) |
| Solubility Profile | Soluble in DCM, DMF, THF, MeOH; Insoluble in H₂O |
Causality of Storage: While the aliphatic N- α Boc group is highly stable, the imidazole-bound Boc group is slightly more labile due to the aromatic nature of the heterocycle. Storing the compound at 2–8 °C prevents slow, spontaneous thermal deprotection.
Orthogonal Deprotection Strategy
The true utility of Boc-His(Boc)-OMe lies in its orthogonality. The Boc groups are acid-labile, while the methyl ester is base-labile[1]. This allows for bidirectional peptide elongation.
Orthogonal deprotection pathways for Boc-His(Boc)-OMe.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an empirical checkpoint to verify success before proceeding.
Protocol A: C-Terminal Saponification (Preparation of Boc-His(Boc)-OH)
This protocol hydrolyzes the methyl ester to yield a free carboxylic acid, preparing the molecule for coupling to an incoming amine.
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of Boc-His(Boc)-OMe in a 3:1 mixture of THF:H₂O. Causality: The mixed solvent system ensures the lipophilic starting material remains soluble (via THF) while providing the necessary aqueous environment for the hydroxide nucleophile.
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Hydrolysis: Add 1.5 eq of Lithium Hydroxide (LiOH·H₂O) at 0 °C, then warm to room temperature. Stir for 2 hours.
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Self-Validation (TLC): Spot the reaction mixture on a normal-phase silica TLC plate alongside the starting material. Elute with Hexane:EtOAc (1:1).
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Validation Check: The starting material will migrate ( Rf≈0.6 ). The product, a highly polar carboxylic acid, will remain at the baseline ( Rf=0.0 ). Stain with Bromocresol Green; a yellow spot on a blue background confirms the presence of the free acid.
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Workup & Acidification: Concentrate the THF in vacuo. Dilute the aqueous layer with water and cool to 0 °C. Carefully acidify to pH 3.5 using 1M HCl.
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Validation Check: Verify pH with indicator paper. Causality: The imidazole is Boc-protected, meaning its pKa is drastically lowered. At pH 3.5, the molecule is uncharged (carboxylic acid is protonated, imidazole remains neutral), allowing clean extraction into the organic phase.
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Extraction: Extract with Ethyl Acetate (3x). Wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-His(Boc)-OH.
Protocol B: Global Boc Deprotection (Preparation of H-His-OMe)
This protocol removes both the N- α and imidazole Boc groups simultaneously using acidolysis[1].
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq of Boc-His(Boc)-OMe in anhydrous Dichloromethane (DCM).
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Acidolysis: Add Trifluoroacetic acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.
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Self-Validation (Visual & Mass):
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Validation Check 1: Observe the reaction. The cleavage of the Boc groups releases carbon dioxide and isobutylene gas. Immediate effervescence is visual confirmation that the reaction is proceeding. The cessation of bubbling indicates completion.
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Validation Check 2: Perform LC-MS analysis. The starting material mass ( 369.4 [M+H]⁺) must completely shift to the fully deprotected mass ( 169.1 [M+H]⁺).
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Evaporation: Remove the volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding H-His-OMe as a TFA salt.
Synthesis Workflow Visualization
Solution-phase peptide synthesis workflow utilizing Boc-His(Boc)-OMe.
References
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Title: N(alpha), N-(im)-Di-Boc-L-histidine methyl ester Compound Summary[3] Source: PubChem (National Institutes of Health) URL: [Link]
